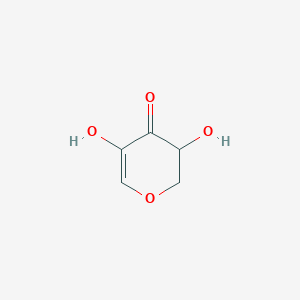
2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3,5-dihydroxy-(4H)-pyran-4-one is a heterocyclic organic compound with significant importance in various fields of science and industry. This compound is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one can be achieved through several methods. One common approach involves the cyclization of 1-deoxy-d-erythro-hexo-2,3-diulose (1-deoxyglucosone) under alkaline conditions . This method is known for its efficiency in producing the desired compound with high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) systems to ensure the purity and quality of the final product . The process typically includes the use of deionized water and acetonitrile as the mobile phase, with precise control over reaction conditions to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-3,5-dihydroxy-(4H)-pyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
2,3-Dihydro-3,5-dihydroxy-(4H)-pyran-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential antioxidant and antimicrobial properties . In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer . Additionally, it has applications in the food industry as a flavoring agent and preservative .
Mechanism of Action
The mechanism of action of 2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage in cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one include other pyranone derivatives such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 2,3-dihydro-5-hydroxy-6-methyl-4(4H)-pyranone .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of hydroxyl groups and its specific structural configuration
Properties
CAS No. |
147235-40-3 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
3,5-dihydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C5H6O4/c6-3-1-9-2-4(7)5(3)8/h1,4,6-7H,2H2 |
InChI Key |
QVQTZFXVGAPBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(=CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


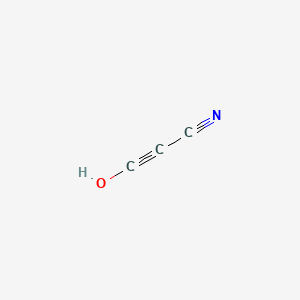

![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
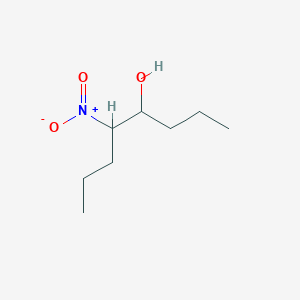
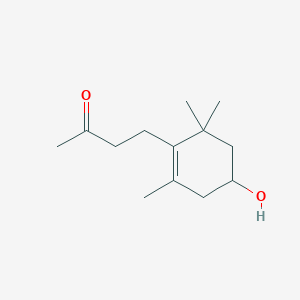

![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
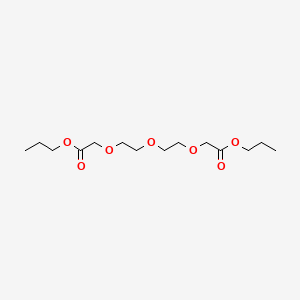
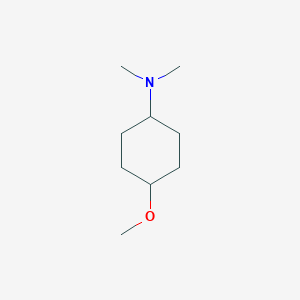
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
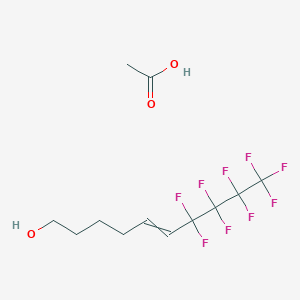
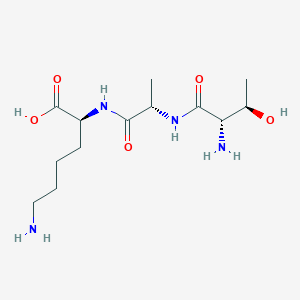
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
